

Bromotrifluoroethylene (CAS Number: 598-73-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromotrifluoroethylene**

Cat. No.: **B1204643**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromotrifluoroethylene (BTFE), with the CAS number 598-73-2, is a halogenated ethylene derivative recognized for its utility as a reactive intermediate in organic synthesis. This technical guide provides an in-depth overview of the physicochemical properties, safety and handling protocols, and synthetic applications of **bromotrifluoroethylene**. Particular emphasis is placed on its role in the formation of trifluorovinyl compounds and telomers. While direct applications in drug development are not extensively documented in current literature, its function as a building block for introducing the trifluorovinyl group presents potential avenues for the synthesis of novel fluorinated bioactive molecules. This document aims to serve as a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

Bromotrifluoroethylene is a colorless, highly flammable gas with a musty odor resembling phosgene.^[1] Due to its high volatility, many of its physical properties are reported at low temperatures or as calculated values. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of **Bromotrifluoroethylene**

Property	Value	Reference(s)
Molecular Formula	C_2BrF_3	[2] [3]
Molecular Weight	160.921 g/mol	[3]
Boiling Point	-2.5 °C to 0 °C	[4]
Melting Point	Not available in cited literature	
Density (liquid)	1.909 g/cm³	[5]
Vapor Pressure	Data not available in cited literature	[6]
Enthalpy of Vaporization ($\Delta_{vap}H$)	25.0 kJ/mol at 275 K	[3]
Solubility	No quantitative data available in cited literature.	
Critical Temperature	Data for the closely related Chlorotrifluoroethylene is 106.2 °C	[1]
Critical Pressure	Data for the closely related Chlorotrifluoroethylene is 40.2 atm	[1]

Safety and Handling

Bromotrifluoroethylene is classified as a hazardous substance and requires strict safety protocols for handling. It is a highly flammable gas and can polymerize spontaneously.[\[2\]](#)

Table 2: Hazard Information for **Bromotrifluoroethylene**

Hazard Class	Pictogram	Hazard Statement
Flammable Gas	GHS02	H220: Extremely flammable gas. [4]
Gas Under Pressure	GHS04	H280: Contains gas under pressure; may explode if heated. [4]
Acute Toxicity (Inhalation)	GHS06	H330: Fatal if inhaled. [4]
Skin Corrosion/Irritation	GHS07	H315: Causes skin irritation. [4]
Serious Eye Damage/Irritation	GHS07	H319: Causes serious eye irritation. [4]
Specific Target Organ Toxicity	GHS07	H335: May cause respiratory irritation. [4]

Handling Precautions:

- Handle in a well-ventilated area, preferably in a fume hood.[\[5\]](#)
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[5\]](#)
- Keep away from heat, sparks, open flames, and other ignition sources.[\[5\]](#)
- Ground and bond containers and receiving equipment.
- Use only non-sparking tools.[\[5\]](#)
- Prevent buildup of electrostatic charge.[\[5\]](#)
- Inhibition with tributylamine can prevent spontaneous polymerization.[\[2\]](#)

First Aid Measures:

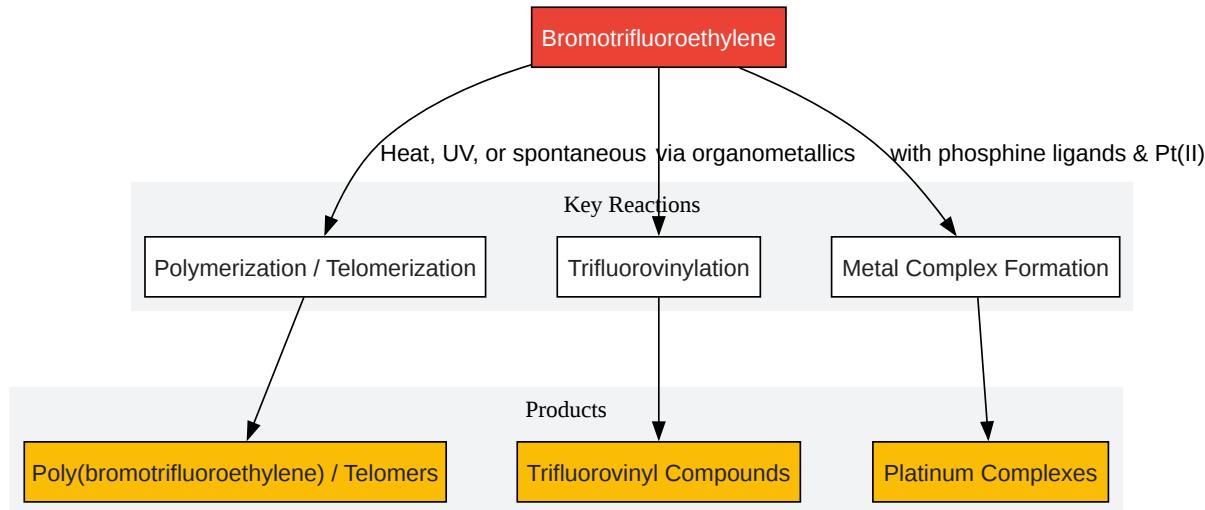
- Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor.

- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. [5]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
- Ingestion: Ingestion is unlikely for a gas. If it occurs, seek immediate medical attention.[5]

Synthesis and Reactivity

Synthesis of Bromotrifluoroethylene

Bromotrifluoroethylene can be synthesized in high yields from chlorotrifluoroethylene.[2] The process involves the addition of hydrogen bromide, followed by dehydrohalogenation and subsequent bromination and elimination steps.



[Click to download full resolution via product page](#)

Synthesis of **Bromotrifluoroethylene** from Chlorotrifluoroethylene.

Key Reactions

Bromotrifluoroethylene is a versatile reagent for introducing the trifluorovinyl group into organic molecules. It undergoes several characteristic reactions of fluorinated olefins.[7]

[Click to download full resolution via product page](#)

Key reaction pathways of **bromotrifluoroethylene**.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and reactions of **bromotrifluoroethylene** are not extensively reported in readily available literature. The following are generalized procedures based on descriptions of its synthesis and reactivity.^{[2][7]}

General Procedure for the Synthesis of Bromotrifluoroethylene from Chlorotrifluoroethylene

Materials:

- Chlorotrifluoroethylene
- Hydrogen bromide

- Zinc dust
- Bromine
- Potassium hydroxide
- Appropriate solvents (e.g., non-polar organic solvent for bromination, ethanol/water for KOH)

Procedure:

- Addition of HBr: In a suitable reactor, chlorotrifluoroethylene is reacted with hydrogen bromide to yield 1-bromo-1-chloro-2,2-difluoroethane. This reaction is typically carried out in the gas phase or in a suitable solvent.
- Dehydrohalogenation: The resulting 1-bromo-1-chloro-2,2-difluoroethane is treated with zinc dust to eliminate bromine and chlorine, affording trifluoroethylene.
- Bromination: Trifluoroethylene is then brominated using elemental bromine to give 1,2-dibromo-1,2,2-trifluoroethane.
- Elimination: The final step involves the elimination of HBr from 1,2-dibromo-1,2,2-trifluoroethane using a base such as potassium hydroxide to yield **bromotrifluoroethylene**. The product is a gas at room temperature and should be collected and handled accordingly.

General Procedure for Trifluorovinylation using Bromotrifluoroethylene

Materials:

- **Bromotrifluoroethylene**
- An organolithium or Grignard reagent (e.g., n-butyllithium, isopropylmagnesium chloride)
- Anhydrous ether or tetrahydrofuran (THF)
- Electrophile (e.g., aldehyde, ketone, aryl halide)
- Dry ice/acetone bath

Procedure:

- Formation of the Trifluorovinyl Organometallic Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet, a solution of the organolithium or Grignard reagent in anhydrous ether or THF is prepared and cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.
- Bromotrifluoroethylene** gas is then bubbled through the cooled solution or a solution of **bromotrifluoroethylene** in the same solvent is added dropwise. This results in a metal-halogen exchange to form the trifluorovinyl organometallic reagent.
- Reaction with Electrophile: The desired electrophile is then added to the solution of the trifluorovinyl organometallic reagent at low temperature.
- Work-up: The reaction is allowed to warm to room temperature and then quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The product is then extracted with an organic solvent, dried, and purified by standard methods such as distillation or chromatography.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of the volatile **bromotrifluoroethylene**. A specific, validated protocol for **bromotrifluoroethylene** is not readily available; however, a general method for volatile halogenated hydrocarbons can be adapted.

General GC-MS Protocol

Instrumentation:

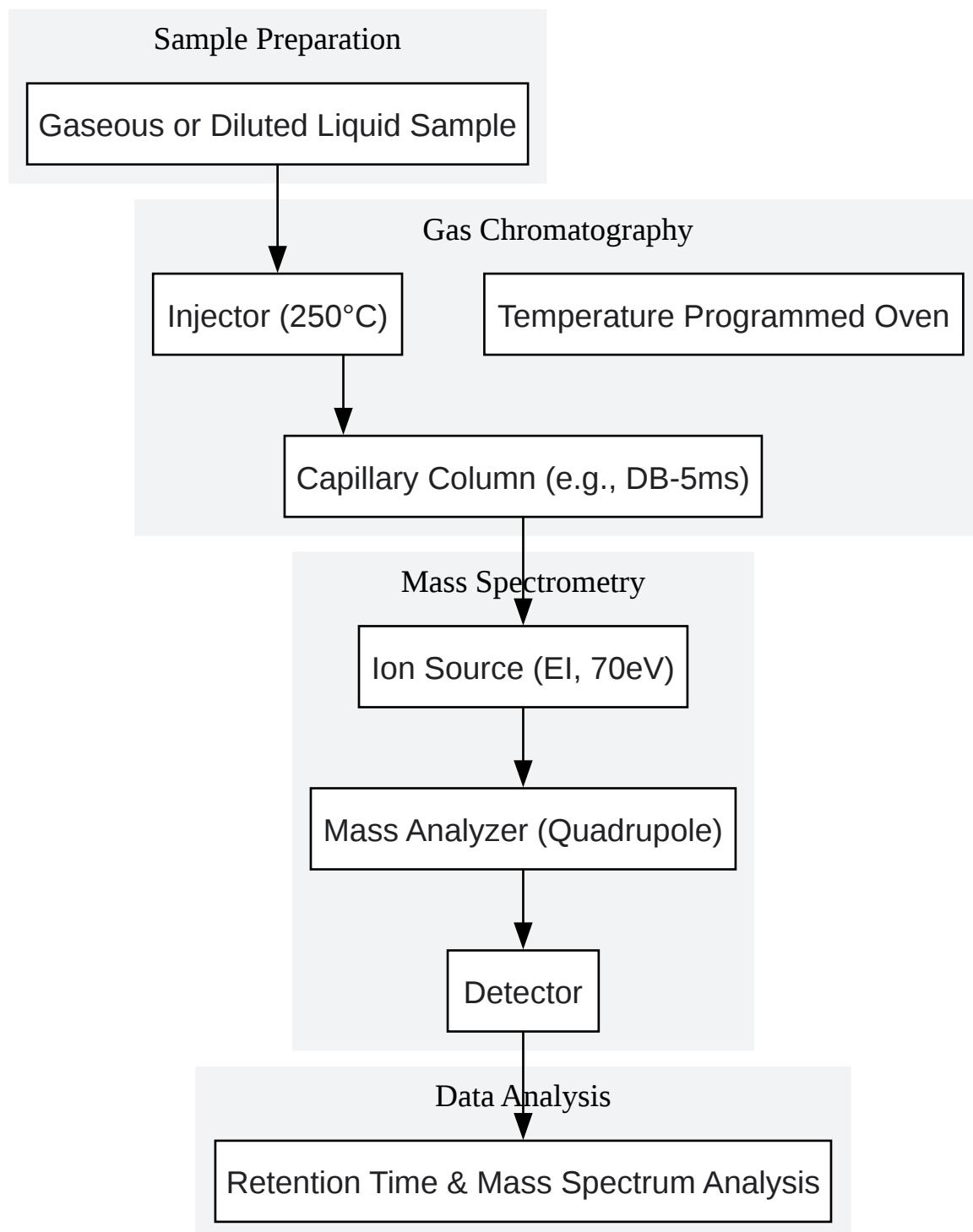
- Gas chromatograph with a mass selective detector (GC-MS)
- Capillary column suitable for volatile organic compounds (e.g., DB-5ms or similar)

Sample Preparation:

- Gaseous samples can be introduced directly via a gas sampling valve.

- Liquid samples containing **bromotrifluoroethylene** should be diluted in a volatile organic solvent (e.g., dichloromethane, hexane).

GC Conditions (Example):


- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 40 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 250-300 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).

MS Conditions (Example):

- Ionization Mode: Electron Impact (EI)
- Ionization Energy: 70 eV
- Mass Range: Scan from m/z 35 to 200.
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

Data Analysis:

- Identification is based on the retention time and comparison of the mass spectrum with a reference spectrum.
- Quantification can be achieved using an internal or external standard method.

[Click to download full resolution via product page](#)

Generalized workflow for the GC-MS analysis of **bromotrifluoroethylene**.

Applications in Drug Development and Biological Systems

A thorough review of the available scientific literature did not yield specific examples of **bromotrifluoroethylene** being directly used in the synthesis of approved drugs or drug candidates. Furthermore, no studies detailing its interaction with specific signaling pathways or its biological activity were found.

The primary relevance of **bromotrifluoroethylene** to the pharmaceutical industry lies in its potential as a synthon for the introduction of the trifluorovinyl group into organic molecules. Fluorinated functional groups are of significant interest in medicinal chemistry as they can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The synthesis of novel trifluorovinyl-containing compounds could, therefore, be a strategy for the development of new bioactive molecules. However, at present, this remains an area for future exploration.

Conclusion

Bromotrifluoroethylene is a valuable, albeit hazardous, reagent in synthetic organic chemistry. Its well-defined physicochemical properties and reactivity make it a useful tool for the synthesis of trifluorovinyl compounds and fluorinated polymers. While direct applications in drug development are yet to be established, its role as a fluorinated building block suggests potential for future applications in medicinal chemistry. Strict adherence to safety protocols is paramount when handling this compound. This guide provides a foundational understanding of **bromotrifluoroethylene** for researchers and professionals, highlighting both its utility and the necessary precautions for its use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chlorotrifluoroethylene | C2ClF3 | CID 6594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromotrifluoroethylene - Wikipedia [en.wikipedia.org]

- 3. bromotrifluoroethylene [webbook.nist.gov]
- 4. 1-Bromo-1,2,2-trifluoroethene | C2BrF3 | CID 11730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Bromotrifluoroethylene (CAS Number: 598-73-2): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204643#bromotrifluoroethylene-cas-number-598-73-2-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com